molecular formula C10H14N4O2 B11790392 Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Cat. No.: B11790392
M. Wt: 222.24 g/mol
InChI Key: XNIBDJVAWIHXIR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyridazine (six-membered ring with two nitrogen atoms) and a partially hydrogenated pyridine ring. This scaffold is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules targeting enzymes like EGFR (epidermal growth factor receptor) .

Key structural attributes:

  • Fused ring system: Pyridazine fused with a dihydropyridine ring.
  • Substituents: Amino group (electron-donating) at position 3 and ethyl carboxylate (electron-withdrawing) at position 4.
  • Hydrogenation: Partial saturation of the pyridine ring (7,8-dihydro) enhances conformational flexibility.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-amino-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-9(11)13-12-8/h5H,2-4,6H2,1H3,(H2,11,13)

InChI Key

XNIBDJVAWIHXIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN=C(C=C2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The reaction conditions often require refluxing in organic solvents such as xylene or butanol, and the use of bases like sodium methoxide (MeONa) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Varied Substituents

Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
  • Structure: Chloro substituent at position 3 instead of amino.
  • Properties: Molecular weight: 241.68 g/mol (vs. 223.23 g/mol for the amino derivative) . Reactivity: The chloro group facilitates nucleophilic substitution reactions, making it a precursor for further functionalization. Safety: Classified as harmful (H302, H315, H319, H335) due to irritation and toxicity risks .
Ethyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
  • Structure : Oxo group at position 3 and additional saturation at position 2.
  • Properties: Molecular weight: 223.23 g/mol (identical to the amino derivative but with different functional groups).
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
  • Structure: Thieno[2,3-c]pyridine core instead of pyridazine, with a Boc-protected amine.
  • Properties :
    • Safety: Similar hazards (H315, H319, H335) but distinct pharmacokinetics due to sulfur incorporation .
    • Synthetic utility: The Boc group allows selective deprotection for downstream modifications .

Pyrimidine-Based Analogues

4-Anilino-7,8-Dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Derivatives
  • Structure : Pyrimidine ring (three nitrogen atoms) fused with dihydropyridine.
  • Properties: Biological activity: Demonstrated EGFR inhibition (IC₅₀ values in nanomolar range) . Key difference: The pyrimidine core increases hydrogen-bonding capacity compared to pyridazine, enhancing kinase affinity.
Benzyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Structure : Benzyl ester and methyl group at position 2.
  • Synthesis : Prepared via phosphorus oxychloride-mediated chlorination and alkoxide displacement .
  • Applications : Used in the synthesis of tetracyclic kinase inhibitors targeting cyclin-dependent kinases (CDKs) .

Fused Heterocycles with Modified Ring Systems

Pyrrolo[2,3-c]pyridazines
  • Structure : Pyrrole fused with pyridazine.
  • Properties: Electronic effects: The pyrrole ring introduces aromaticity, altering electron distribution compared to dihydropyridine. Synthetic routes: Cyclization of ethyl cyanoacetate with hydrazines .
7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones
  • Structure: Pyridazinone (keto group) fused with dihydropyridine.
  • Synthesis : Cu(OTf)₂-catalyzed Mannich-type reaction under microwave irradiation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Ethyl 3-amino-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate C₁₀H₁₄N₄O₂ 223.23 3-NH₂, 6-COOEt Kinase inhibitor precursor
Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate C₁₀H₁₂ClN₃O₂ 241.68 3-Cl, 6-COOEt Synthetic intermediate
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate C₁₆H₁₈N₄O₂ 298.34 4-Anilino, 6-COOEt EGFR inhibitor (IC₅₀ = 12 nM)

Research Findings and Implications

  • Amino vs.
  • Ring System Impact : Pyridazine-based compounds exhibit distinct electronic properties compared to pyrimidine derivatives, influencing target selectivity. For example, pyrimidine analogues show stronger EGFR inhibition due to additional nitrogen atoms .
  • Synthetic Flexibility: Microwave-assisted methods and Lewis acid catalysis (e.g., Cu(OTf)₂) enable efficient access to novel scaffolds like pyridazinones, expanding medicinal chemistry libraries .

Biological Activity

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, emphasizing its medicinal chemistry applications.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 1474036-13-9

The structure features an ethyl ester group and an amino functional group, which are crucial for its reactivity and biological activity. The unique pyridazine framework allows for various chemical modifications that can enhance its therapeutic potential .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, potentially interacting with various biological targets.
  • Cyclization Reactions : The compound can undergo cyclization to form derivatives that may exhibit enhanced biological properties.
  • Receptor Interaction : Similar compounds have been shown to interact with specific receptors involved in disease pathways, indicating a potential for this compound to act on similar targets .

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. For instance:

  • 7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones have been reported to possess anticancer activity due to their ability to inhibit key enzymes involved in tumor growth.

Antimicrobial Activity

The compound may also have antimicrobial properties. Variants of pyridazine compounds are known for their efficacy against various pathogens:

  • Thienopyrimidines , which share a similar reactivity profile, have demonstrated significant antimicrobial effects in clinical settings.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other related compounds reveals insights into its potential applications:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-hydroxy-7,8-dihydropyrido[4,3-c]pyridazine-6-carboxylateHydroxyl group instead of aminoPotentially similar activity
7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-onesAryl substituentsAnticancer properties reported
ThienopyrimidinesDifferent heterocyclic systemAntimicrobial properties

This table illustrates how variations in substituents and functional groups can influence biological activity and chemical reactivity.

Case Studies and Research Findings

Recent studies have explored the synthesis and therapeutic potential of related compounds in the context of various diseases:

  • Antitumor Agents : Compounds derived from pyrido[2,3-d]pyrimidines have been highlighted for their effectiveness as antitumor agents targeting specific cancer pathways such as tyrosine kinases.
  • Antimicrobial Agents : Research into pyrimidine derivatives has shown promise in treating infections caused by resistant bacterial strains.

These findings suggest that this compound could serve as a scaffold for developing new pharmaceuticals targeting a variety of diseases.

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